molecular formula C87H162N14O16S2 B1151257 Pam2CSK4 Biotin

Pam2CSK4 Biotin

Cat. No.: B1151257
M. Wt: 1724.44
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Toll-like Receptor Ligands and Innate Immunity

The innate immune system is the body's first line of defense against invading pathogens. It relies on a class of proteins known as Pattern Recognition Receptors (PRRs) to identify conserved molecular structures on microbes, termed Pathogen-Associated Molecular Patterns (PAMPs). Toll-like receptors (TLRs) are a prominent family of PRRs that play a crucial role in initiating inflammatory responses. frontiersin.org

TLR2 is unique in its ability to form heterodimers with either TLR1 or TLR6, which expands the range of PAMPs it can recognize. invivogen.commdpi.com The TLR2/TLR1 heterodimer typically recognizes triacylated lipopeptides, characteristic of many bacteria, while the TLR2/TLR6 heterodimer is activated by diacylated lipopeptides, such as those found on mycoplasma. invivogen.commdpi.com

Pam2CSK4 is a synthetic lipopeptide that mimics the diacylated N-terminal sequence of bacterial lipoproteins. invivogen.com By specifically binding to and activating the TLR2/TLR6 heterodimer, Pam2CSK4 triggers a downstream signaling cascade. invivogen.comdrugbank.com This cascade, primarily mediated by the MyD88-dependent pathway, leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, orchestrating an innate immune response. invivogen.complos.org

Significance of Biotinylation for Research Applications

Biotinylation is the process of attaching biotin (B1667282), a B vitamin, to a molecule of interest. This process is of immense value in research due to the extraordinarily strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. microcollections.deqyaobio.com This high-affinity bond forms the basis for numerous detection, purification, and immobilization techniques. qyaobio.com

The biotin tag on Pam2CSK4 allows researchers to:

Detect and Localize: Biotinylated Pam2CSK4 can be visualized using streptavidin conjugated to fluorescent dyes or enzymes, enabling the study of its binding to cells and its localization within tissues or cellular compartments.

Purify and Isolate: Researchers can use streptavidin-coated beads or surfaces to capture and isolate TLR2/TLR6 receptor complexes that have bound to Pam2CSK4 Biotin, facilitating the study of these protein interactions. qyaobio.com

Immobilize for Assays: Biotinylated Pam2CSK4 can be immobilized on streptavidin-coated plates or biosensors for use in various binding assays, such as enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR). qyaobio.com

The addition of a spacer arm between the Pam2CSK4 molecule and the biotin tag can further enhance its utility by reducing steric hindrance and improving the accessibility of both the lipopeptide for its receptor and the biotin for streptavidin.

Overview of Current Academic Research Domains

The specific and potent activity of Pam2CSK4, combined with the versatility of the biotin tag, has made this compound a valuable reagent in several areas of academic research.

Key Research Applications of this compound:

Research DomainApplication of this compoundKey Findings
Innate Immunity Signaling Elucidating the TLR2/TLR6 signaling pathway.Pam2CSK4 induces a MyD88-dependent signaling cascade, leading to NF-κB activation and cytokine production. invivogen.com
Platelet Activation and Thrombo-inflammation Investigating the role of TLRs in platelet function.Pam2CSK4 can induce platelet activation, granule secretion, and aggregation in a TLR2/NF-κB-dependent manner, highlighting a link between innate immunity and thrombosis. frontiersin.orgmedchemexpress.com
Vaccine Adjuvant Development Exploring its potential to enhance immune responses to antigens.As a TLR agonist, Pam2CSK4 is studied for its ability to activate dendritic cells and promote a more robust and balanced adaptive immune response to vaccines. plos.org
Cancer Immunology Studying the modulation of immune cells in the tumor microenvironment.Research has explored how TLR2 agonists like Pam2CSK4 can activate anti-tumor immune responses by priming dendritic cells, which in turn activate NK cells and cytotoxic T lymphocytes.
Host-Pathogen Interactions Mimicking bacterial lipoprotein stimulation to study cellular responses to infection.Pam2CSK4 is used to model the inflammatory response to bacterial components and to investigate how host cells recognize and respond to diacylated lipoproteins. mdpi.com

Detailed Research Findings:

Recent studies have delved into the nuanced effects of Pam2CSK4 on various cell types. For instance, research on human platelets has demonstrated that Pam2CSK4, but not another TLR2/TLR6 agonist FSL-1, induces platelet activation and promotes their adhesion to endothelial cells. frontiersin.org Mechanistic investigations revealed the involvement of Bruton's tyrosine kinase (BTK) and a secondary ADP feedback loop in this process. frontiersin.org

In the context of vaccine development, studies have shown that combining Pam2CSK4 with other TLR ligands, such as poly (I:C) (a TLR3 agonist) and imiquimod (B1671794) (a TLR7 agonist), can have synergistic effects on activating dendritic cells and enhancing both humoral and cellular immune responses to influenza antigens in animal models. plos.org This suggests that activating multiple TLR pathways simultaneously can lead to a more potent and comprehensive immune response.

Furthermore, the physical properties of Pam2CSK4 have been a subject of investigation. Studies have shown that it self-assembles into spherical micelles in solution. rsc.org This characteristic is an important consideration for its formulation and delivery in experimental settings.

Properties

Molecular Formula

C87H162N14O16S2

Molecular Weight

1724.44

IUPAC Name

(2S)-6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C87H162N14O16S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-53-78(106)116-62-66(117-79(107)54-32-26-24-22-20-18-16-14-12-10-8-6-4-2)63-118-64-67(91)81(108)99-72(61-102)85(112)97-69(46-36-40-56-89)83(110)95-68(45-35-39-55-88)82(109)96-70(47-37-41-57-90)84(111)98-71(86(113)114)48-38-44-60-94-76(104)51-30-28-42-58-92-75(103)50-29-27-43-59-93-77(105)52-34-33-49-74-80-73(65-119-74)100-87(115)101-80/h66-74,80,102H,3-65,88-91H2,1-2H3,(H,92,103)(H,93,105)(H,94,104)(H,95,110)(H,96,109)(H,97,112)(H,98,111)(H,99,108)(H,113,114)(H2,100,101,115)/t66-,67+,68+,69+,70+,71+,72+,73+,74+,80+/m1/s1

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Synonyms

(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R,21R)-17-amino-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene

Origin of Product

United States

Molecular and Structural Characterization in Research Contexts

Nature of Pam2CSK4 as a Synthetic Lipopeptide

Pam2CSK4 (S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine) is a synthetic diacylated lipopeptide. caymanchem.com It is designed to mimic the acylated N-terminal region of lipoproteins found in the cell walls of bacteria. invivogen.cominvivogen.com This structural mimicry allows Pam2CSK4 to be recognized by the innate immune system.

Specifically, Pam2CSK4 functions as a potent and specific agonist for the Toll-like Receptor 2/Toll-like Receptor 6 (TLR2/TLR6) heterodimer. invivogen.comhellobio.com Toll-like receptors are a class of pattern recognition receptors (PRRs) that play a crucial role in the first line of defense against pathogens. acs.org Upon binding to the TLR2/TLR6 complex on the surface of immune cells (such as macrophages and dendritic cells) and other cells like platelets, Pam2CSK4 initiates a signaling cascade. invivogen.comnih.gov This cascade is primarily mediated by the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. invivogen.comnih.gov NF-κB activation, in turn, induces the production of various pro-inflammatory cytokines and chemokines, effectively stimulating an innate immune response. hellobio.comcreative-biolabs.com

The structure of Pam2CSK4 consists of two palmitoyl (B13399708) (hexadecyl) lipid chains attached via ester bonds to a glycerol (B35011) moiety, which is then linked via a thioether bond to the N-terminal cysteine of the peptide sequence Cys-Ser-Lys-Lys-Lys-Lys (CSK4). caymanchem.comrsc.org This dipalmitoylated structure is critical for its specific recognition by the TLR2/TLR6 heterodimer. invivogen.com

Role of the Biotin (B1667282) Moiety in Conjugates

The conjugation of biotin to Pam2CSK4 creates Pam2CSK4 Biotin. Biotin, also known as Vitamin H, is a small molecule renowned for its extraordinarily strong and highly specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin (Ka=10¹⁵ M⁻¹). thermofisher.com This interaction is one of the strongest known in biology and forms the basis for numerous biotechnological applications. rsc.orgresearchgate.net

In the context of this compound, the biotin moiety functions as a versatile molecular handle or tag. scbt.comontosight.ai It does not typically contribute to the immunological activity of the lipopeptide but rather facilitates its detection, purification, and immobilization in various experimental setups. thermofisher.com The valeric acid side chain of biotin can be derivatized to form a stable linkage with the Pam2CSK4 molecule, in this case via aminocaproic acid spacers to the terminal lysine (B10760008) of the peptide chain, without impairing the biotin-avidin binding affinity. thermofisher.com

Key applications of the biotin moiety in this compound include:

Detection: Biotinylated Pam2CSK4 can be detected using streptavidin or avidin conjugated to fluorescent dyes or enzymes (like horseradish peroxidase), enabling techniques such as flow cytometry, ELISA, and Western blotting. ontosight.ai

Purification: The high affinity of the biotin-streptavidin bond allows for the efficient purification of Pam2CSK4-bound complexes or interacting proteins using streptavidin-coated beads or affinity chromatography columns. ontosight.ai

Immobilization: this compound can be immobilized on streptavidin-coated surfaces, such as microplates or biosensor chips, to study its interaction with receptors or other molecules in a controlled orientation.

Structure-Activity Relationship (SAR) Studies of Pam2CSK4 and Analogues

The biological activity of Pam2CSK4 and related lipopeptides is highly dependent on their specific molecular structure. Extensive structure-activity relationship (SAR) studies have elucidated the key features required for potent TLR2 activation.

The number of fatty acid chains (acylation pattern) is a primary determinant of which TLR2 heterodimer is activated. vetres.org Bacterial lipoproteins can be diacylated or triacylated, and synthetic analogues have been created to study this distinction.

Diacylated Lipopeptides (e.g., Pam2CSK4): These molecules, containing two fatty acid chains, are specifically recognized by the TLR2/TLR6 heterodimer. invivogen.cominvivogen.com

Triacylated Lipopeptides (e.g., Pam3CSK4): These molecules possess a third fatty acid linked via an amide bond to the N-terminal cysteine. This third acyl chain inserts into a hydrophobic pocket on TLR1, leading to the specific activation of the TLR2/TLR1 heterodimer. nih.govtandfonline.com The TLR6 receptor has phenylalanine residues that block this channel, preventing it from binding triacylated ligands effectively. mdpi.com

This differential recognition is critical, as the activation of TLR2/TLR1 versus TLR2/TLR6 can lead to distinct downstream signaling kinetics and cellular responses. biorxiv.org For instance, in some cell types, Pam2CSK4 has been shown to be a more potent inducer of certain cytokines like IL-8 compared to Pam3CSK4. biorxiv.org

Table 1: Comparison of Acylation Patterns in TLR2 Ligands

Feature Pam2CSK4 (Diacylated) Pam3CSK4 (Triacylated)
Number of Acyl Chains Two Three
TLR Heterodimer TLR2 / TLR6 TLR2 / TLR1
Mechanism The two ester-linked lipid chains bind within a hydrophobic pocket of TLR2, inducing dimerization with TLR6. acs.org Two ester-linked chains bind TLR2, while the third amide-linked chain binds to a hydrophobic channel in TLR1. tandfonline.com

The nature of the lipid chains themselves is crucial for effective receptor binding and activation. Research has shown that both the length and the type of linkage of the acyl chains significantly influence agonistic potency.

Acyl Chain Length: There is a minimum length requirement for the ester-bound fatty acids to achieve potent TLR2 activation. For human TLR2, this threshold is typically a chain length of at least 12 carbon atoms. vetres.orgmdpi.com Lipopeptides with shorter chains (e.g., fewer than 10 carbons) show significantly reduced or no activity. acs.orgfrontiersin.org The hierarchy of activation based on chain length for some lipoamino acid-based peptides is C16 > C14 > C12. frontiersin.org

Ester vs. Amide Linkage: SAR studies on triacylated lipopeptides have demonstrated that the two ester-bound fatty acids are essential for high stimulatory activity. An analogue with one ester-bound and one amide-bound palmitic acid was found to be inactive, highlighting the importance of the di-O-acylated glycerol core for TLR2-dependent recognition. acs.orgfrontiersin.org

Table 2: Effect of Lipid Chain Length on TLR2 Activation

Acyl Chain Length (Carbon Atoms) Relative TLR2 Agonistic Activity Reference
< 10 Significantly reduced or abolished acs.orgfrontiersin.org
12 Active vetres.orgfrontiersin.org
14 More Active frontiersin.org
16 (Palmitic Acid) Highly Active acs.orgfrontiersin.org

While the lipid moiety is the primary driver of TLR2 binding, the attached peptide sequence also modulates the activity and properties of the lipopeptide. nih.gov

The specific amino acids near the N-terminal cysteine are key. The Cys-Ser amide bond of Pam2CSK4 engages in hydrogen bonding with the TLR6 receptor. acs.org The second and third amino acids of Pam2-like lipopeptides have been identified as critical for promoting immune cell activation. nih.govnih.gov Comparative studies between Pam2CSK4 and another TLR2/6 agonist, FSL-1, which differ in their peptide sequences, show that they can promote differential responses, suggesting the peptide moiety fine-tunes the interaction with the TLR2/6 complex. nih.gov Modifications such as replacing the CSK4 peptide with arginine residues (R4Pam2Cys) have been explored to enhance stability and electrostatic interactions. explorationpub.com

The three-dimensional arrangement of atoms (stereochemistry) within the lipopeptide structure is a critical factor for potent receptor recognition and biological activity.

The key chiral center is the glycerol-cysteine linkage. Pam2CSK4 is synthesized with the natural S-[(2R )-2,3-bis(palmitoyloxy)propyl]-L-cysteine configuration. caymanchem.com Studies comparing the activity of stereoisomers have consistently shown that the R-configuration at the glyceryl moiety results in significantly higher TLR2 agonistic activity than the corresponding S-diastereoisomer. frontiersin.orgnih.gov This indicates that the precise spatial orientation of the two lipid chains is essential for optimal insertion into the hydrophobic binding pocket of the TLR2 receptor, which in turn facilitates the proper dimerization with TLR6 and subsequent signal transduction. nih.govresearchgate.net

Mechanisms of Toll Like Receptor Activation and Intracellular Signaling

Specificity for Toll-like Receptor 2/6 (TLR2/6) Heterodimer Activation

Pam2CSK4 Biotin (B1667282) is predominantly recognized by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6). invivogen.com TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). universiteitleiden.nl TLR2 is unique in its necessity to form a heterodimer with either TLR1 or TLR6 to recognize its various ligands and initiate a signaling cascade. asm.orgibiantech.com The specificity of Pam2CSK4 for the TLR2/6 complex is dictated by its distinct molecular structure. universiteitleiden.nl

The binding of Pam2CSK4 involves its two palmitoyl (B13399708) tails inserting into a hydrophobic pocket within the TLR2 molecule. universiteitleiden.nlacs.org The subsequent interaction and stabilization of the complex, leading to signal transduction, is mediated by TLR6. acs.org This specific recognition of diacylated lipopeptides by TLR2/6 is a key mechanism for the immune system to detect the presence of certain bacterial pathogens. invivogen.com

Differentiation from TLR2/1-Mediated Pathways

The discrimination between different microbial lipoproteins is achieved through the formation of distinct TLR2 heterodimers. While Pam2CSK4, a diacylated lipopeptide, is recognized by TLR2/6, triacylated lipopeptides, such as Pam3CSK4, are recognized by the TLR2/1 heterodimer. asm.orginvivogen.comnih.gov This specificity is based on the structural differences between the ligands and the co-receptors TLR1 and TLR6.

The key structural determinant is the number of acyl chains on the lipopeptide. TLR1 possesses a hydrophobic channel that can accommodate the third acyl chain of triacylated ligands like Pam3CSK4, an interaction that is essential for the stabilization and activation of the TLR2/1 complex. pnas.org In contrast, TLR6 lacks this specific binding pocket, preventing it from effectively recognizing triacylated lipopeptides and thus conferring specificity for diacylated structures like Pam2CSK4. pnas.org This structural differentiation allows the innate immune system to mount tailored responses to different types of bacterial infections.

FeaturePam2CSK4 BiotinPam3CSK4
Structure Diacylated LipopeptideTriacylated Lipopeptide
Primary Receptor Complex TLR2/TLR6 Heterodimer invivogen.comTLR2/TLR1 Heterodimer invivogen.com
Co-receptor Interaction The two lipid chains bind to TLR2. universiteitleiden.nlTwo lipid chains bind to TLR2; the third binds to TLR1. pnas.org
Signaling Pathway MyD88-dependentMyD88-dependent
Primary Activator Of Pro-inflammatory responsesPro-inflammatory responses

Investigation of TLR6-Independent TLR2 Activation

While the canonical model holds that Pam2CSK4 signals exclusively through the TLR2/6 heterodimer, some research findings have introduced nuances to this understanding. Studies using cells from TLR6-deficient mice have shown that Pam2CSK4 can, in some contexts, induce B lymphocyte proliferation and TNF-α secretion in macrophages, suggesting a TLR6-independent mechanism of TLR2 activation. nih.govresearchgate.net

These findings indicate that factors other than just the lipid portion of the lipopeptide, such as the N-terminal peptide moiety, contribute to the specificity of recognition by TLR2 heteromers. nih.govresearchgate.net It has been proposed that the peptide structure can influence receptor usage. asm.org For instance, adding a C-terminal SKKKK peptide sequence to another diacylated lipopeptide, MALP-2, shifted its recognition from a TLR2/6-dependent to a TLR6-independent mechanism. asm.org This suggests that while TLR2/6 is the primary receptor for Pam2CSK4, alternative, less characterized TLR2 activation pathways may exist, potentially involving TLR2 homodimers or other co-receptors, although TLR2 homodimer signaling has not been definitively proven to trigger a cascade. invivogen.com

Downstream Signaling Cascades Initiated by this compound

Upon the binding of this compound to the TLR2/6 heterodimer at the cell surface, a conformational change occurs in the receptor complex. This initiates a series of intracellular signaling events, culminating in the activation of transcription factors and the expression of genes involved in the inflammatory response. invivogen.com

MyD88-Dependent Signaling Pathways

The signaling cascade initiated by the activated TLR2/6 complex is predominantly mediated by the Myeloid differentiation primary response 88 (MyD88) adaptor protein. invivogen.comibiantech.complos.org The cytoplasmic Toll/Interleukin-1 receptor (TIR) domains of the TLR2 and TLR6 proteins recruit the TIR domain-containing adaptor protein (TIRAP), which in turn recruits MyD88. universiteitleiden.nlibiantech.com

MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. nih.gov This leads to the formation of a signaling complex that activates TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of downstream kinases such as the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). universiteitleiden.nl

Activation of Key Transcription Factors, including NF-κB and AP-1

The MyD88-dependent pathway culminates in the activation of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). invivogen.comibiantech.comnih.gov The IKK complex, activated by TRAF6, phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes. nih.gov

Simultaneously, the MAPK cascade activates the components of the AP-1 transcription factor. The combined action of NF-κB and AP-1 drives the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1), which are essential for orchestrating the innate immune response to infection. plos.orgnih.govnih.gov

Signaling ComponentRole in this compound Pathway
TLR2/6 Recognizes Pam2CSK4 and initiates signaling. invivogen.com
TIRAP Adaptor protein that recruits MyD88 to the receptor complex. universiteitleiden.nlibiantech.com
MyD88 Central adaptor protein that links the receptor to downstream kinases. invivogen.comibiantech.com
IRAKs Kinases activated by MyD88 that propagate the signal. nih.gov
TRAF6 E3 ubiquitin ligase that activates IKK and MAPK pathways. universiteitleiden.nl
NF-κB Transcription factor that moves to the nucleus to induce pro-inflammatory gene expression. invivogen.comnih.gov
AP-1 Transcription factor that works with NF-κB to drive inflammatory gene expression. ibiantech.comnih.gov

Induction of Type I Interferon Signaling Pathways

Traditionally, TLR2 activation has been primarily associated with pro-inflammatory cytokine production rather than the induction of type I interferons (IFN-α/β). plos.org The canonical pathways for type I IFN induction are typically initiated by TLR3, TLR4 (via a MyD88-independent pathway involving the TRIF adaptor), and endosomal TLRs 7, 8, and 9. ibiantech.comthermofisher.com

However, emerging evidence indicates that TLR2 ligands, including Pam2CSK4, can induce a type I IFN response under certain conditions. universiteitleiden.nlplos.org This induction appears to occur following the internalization of the TLR2 receptor into endolysosomal compartments. plos.org While cell-surface TLR2 signaling predominantly activates NF-κB, endosomal TLR2 signaling can trigger a type I IFN response. plos.orgnih.gov

This non-canonical pathway involves MyD88 and engages interferon regulatory factors (IRFs), specifically IRF1 and IRF7, leading to the transcription of IFN-β. plos.org The kinase TBK1, a key component in other IFN-inducing pathways, has also been implicated in the TLR2-mediated IFN response. nih.gov This suggests that the subcellular location of TLR2 activation is a critical determinant of the signaling outcome, allowing for a more diverse and regulated response to bacterial pathogens. universiteitleiden.nlplos.org

Molecular Interactions and Receptor Complex Formation

The activation of Toll-like Receptor 2 (TLR2) in conjunction with its co-receptor, Toll-like Receptor 6 (TLR6), by the synthetic diacylated lipopeptide Pam2CSK4 is a meticulously orchestrated process governed by specific molecular interactions. This process leads to the formation of a stable receptor heterodimer, which is the foundational step for initiating downstream intracellular signaling cascades. The efficiency of this activation can be further modulated by accessory molecules and inhibited by specific pathogen-derived antagonists.

Pam2CSK4, a synthetic mimic of the acylated amino terminus of bacterial lipoproteins, is specifically recognized by the TLR2/TLR6 heterodimer. invivogen.cominvivogen.com The binding event is primarily driven by the lipophilic nature of the ligand. Structural studies, including X-ray crystallography, have revealed the precise dynamics of this interaction. universiteitleiden.nlrcsb.org

The two palmitoyl acyl chains of Pam2CSK4 are inserted into a deep, hydrophobic pocket located within the LRR9-12 modules of the TLR2 ectodomain. universiteitleiden.nlnih.gov This pocket is sufficiently large to accommodate both lipid chains. universiteitleiden.nl In contrast, the corresponding pocket in TLR6 is obstructed, notably by two phenylalanine residues, which prevents it from binding any acyl chains. rcsb.org

Despite TLR6's inability to directly bind the lipid moieties, its role is indispensable. The binding of Pam2CSK4 to TLR2 induces a significant conformational change in the receptor. This structural rearrangement facilitates the recruitment of TLR6 and the formation of a characteristic "m"-shaped heterodimer. nih.govosti.gov The stabilization of this TLR2/TLR6 complex is critical for bringing the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, a prerequisite for the recruitment of adaptor proteins and the initiation of the downstream signaling cascade that leads to NF-κB activation. invivogen.cominvivogen.com

The interaction is not solely dependent on the lipid chains. The peptide backbone of Pam2CSK4 also forms hydrogen bonds with residues on both TLR2 and TLR6 near the pocket opening, further stabilizing the entire complex. universiteitleiden.nlnih.gov The four C-terminal lysine (B10760008) residues of the Pam2CSK4 molecule, however, exhibit minimal interaction with the receptor complex. universiteitleiden.nl

Table 1: Key Molecular Interactions in TLR2/6 and Pam2CSK4 Complex Formation
ComponentInteracting MoietyRole in Complex FormationSupporting Evidence
Pam2CSK4Two Palmitoyl ChainsInserts into a hydrophobic pocket of TLR2, serving as the primary anchor for ligand binding. universiteitleiden.nlnih.gov
TLR2Hydrophobic Pocket (LRR9-12)Binds the two acyl chains of Pam2CSK4, initiating a conformational change. universiteitleiden.nlnih.gov
TLR6Dimerization InterfaceDoes not bind the lipid chains but is essential for heterodimerization with the ligand-bound TLR2 to form the active signaling complex. rcsb.orgosti.gov
Pam2CSK4Peptide BackboneForms hydrogen bonds with both TLR2 and TLR6, contributing to the stability of the heterodimer. universiteitleiden.nlnih.gov

The activation of TLR2/6 by Pam2CSK4 is significantly enhanced by the presence of co-receptors, most notably CD14. invivogen.com CD14 is a glycosylphosphatidylinositol (GPI)-anchored protein that functions as a critical accessory molecule for several TLRs. For TLR2/6, CD14 is thought to act as a binding and transfer protein, facilitating the efficient delivery of diacylated lipopeptides like Pam2CSK4 to the receptor complex. oup.com

Research indicates that signaling through the TLR2/6 heterodimer in response to ligands such as Pam2CSK4 requires CD14. oup.com The absence of CD14 can lead to a reduced cellular response, suggesting that CD14 lowers the concentration of the ligand required for effective receptor activation. nih.gov While TLR4 signaling is also critically dependent on CD14 for the recognition of lipopolysaccharide (LPS), the mechanism for TLR2 appears distinct. drugbank.commdpi.com In the context of TLR2, CD14 is involved in the internalization of the receptor-ligand complex, a process that can influence the nature and duration of the downstream signal. researchgate.net

The involvement of other accessory molecules, such as CD36, has also been noted in TLR2 signaling. CD36 primarily acts as a sensor for diacylated lipopeptides that are subsequently recognized by TLR2/6. frontiersin.orgplos.org The interplay between these co-receptors ensures a robust and sensitive response to the presence of bacterial components. Downstream signaling for both TLR2/1 and TLR2/6 heterodimers is shown to be enhanced when associated with CD14. invivogen.com

Pathogens have evolved sophisticated strategies to evade the host's innate immune system. Staphylococcus aureus, for instance, secretes a family of immune evasion factors, including Staphylococcal Superantigen-Like Protein 3 (SSL3), which is a potent antagonist of TLR2 activation. pnas.orgpnas.orgnih.gov The mechanism of inhibition by SSL3 is multifaceted and effectively neutralizes the threat posed by TLR2 agonists like Pam2CSK4. pnas.orgoup.com

Structural and functional studies have revealed a robust dual mechanism by which SSL3 inhibits TLR2:

Interference with Ligand Binding: SSL3 can bind directly to the TLR2 ectodomain. The binding site for SSL3 on TLR2 partially covers the entrance to the hydrophobic pocket where Pam2CSK4's acyl chains would normally bind. pnas.orgnih.govproteopedia.org This steric hindrance reduces the size of the pocket entrance by approximately 50%, which is sufficient to effectively inhibit the binding of Pam2CSK4. pnas.orgnih.gov

Prevention of Heterodimerization: SSL3 can also bind to a TLR2 receptor that has already engaged with a lipopeptide like Pam2CSK4. pnas.orgpnas.orgproteopedia.org In this scenario, the inhibitory action shifts from blocking ligand binding to preventing receptor dimerization. The binding site of SSL3 on TLR2 extensively overlaps with the surface regions on TLR2 that are required for dimerization with TLR6 (and TLR1). pnas.orgpnas.orgnih.gov By occupying this critical interface, SSL3 physically prevents the formation of a functional TLR2/TLR6 heterodimer, thereby aborting the signaling cascade before it can begin. proteopedia.orgacs.org

This dual mechanism ensures that SSL3 can act as a robust antagonist, capable of neutralizing TLR2 signaling both before and after ligand engagement. pnas.orgpnas.org This highlights a key battleground in the host-pathogen interaction, where bacterial virulence factors directly target and disable critical components of the innate immune recognition machinery. oup.comnih.govkarger.com

Table 2: Comparison of TLR2/6 Activation and SSL3-Mediated Inhibition
Process StageStandard Activation by Pam2CSK4Inhibition by SSL3
Ligand BindingPam2CSK4 acyl chains bind to the TLR2 hydrophobic pocket.SSL3 can bind TLR2 first, partially occluding the pocket and preventing Pam2CSK4 binding. pnas.orgnih.gov
DimerizationLigand-bound TLR2 undergoes a conformational change and forms a stable heterodimer with TLR6.SSL3 can bind to a pre-formed TLR2-Pam2CSK4 complex, blocking the TLR6 dimerization interface. pnas.orgproteopedia.org
Signaling OutcomeActivation of NF-κB and downstream inflammatory pathways. invivogen.cominvivogen.comNo heterodimer formation, no downstream signaling, immune evasion. pnas.orgoup.com

Immunomodulatory Effects and Cellular Responses

Effects on Innate Immune Cell Activation

The interaction of Pam2CSK4 with innate immune cells triggers a robust inflammatory and immunomodulatory response, critical for orchestrating the initial defense against pathogens.

Macrophage Stimulation and Effector Molecule Production (e.g., iNOS, Nitric Oxide)

Pam2CSK4 is a potent stimulator of macrophages. Research demonstrates that it induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO) in mouse macrophage cell lines. nih.gov This induction is critically dependent on the signaling adaptors Myeloid differentiation primary response 88 (MyD88) and TANK-binding kinase 1 (TBK1). nih.gov In tumor models, the combination of Pam2CSK4 and a tumor antigen was found to increase the presence of iNOS-expressing macrophages within the tumor environment. nih.gov This effect was enhanced by interferon-gamma (IFN-γ) produced by CD8+ T cells, which are transiently activated by macrophages in response to the antigen and TLR2 ligand. nih.gov The production of NO by iNOS is a key microbicidal mechanism employed by macrophages. biorxiv.org

Dendritic Cell Maturation and Upregulation of Co-stimulatory Molecules (e.g., CD80, CD86, MHCII, CD40)

Dendritic cells (DCs) are professional antigen-presenting cells that are essential for initiating adaptive immune responses. frontiersin.org Pam2CSK4 promotes the maturation of DCs, a process characterized by the upregulation of surface molecules required for T cell activation. frontiersin.orgbiorxiv.org In tumor-bearing mice, treatment with Pam2CSK4 triggered DC maturation, leading to increased expression of the co-stimulatory molecules CD80, CD86, and CD40. nih.gov This maturation process is vital, as it enables DCs to effectively present antigens and provide the necessary signals to activate naive T cells. frontiersin.orgnih.gov Studies have shown that DC maturation involves the increased synthesis and surface presentation of MHC class II molecules, which present processed antigens to T helper cells. frontiersin.org

B Lymphocyte Proliferation and Activation Dynamics

Pam2CSK4 directly influences B lymphocyte function, inducing both proliferation and activation in mouse splenic B cells. lifetechindia.com This activation can occur independently of the B cell receptor (BCR). Studies have shown that Pam2CSK4 synergizes with other signaling molecules, such as CD40 and CD86, to significantly enhance B cell responses. nih.govplos.org Co-stimulation of resting B cells with Pam2CSK4 and an anti-CD40 antibody resulted in significantly greater proliferation compared to stimulation with Pam2CSK4 alone. nih.govplos.org This synergistic activation also leads to an upregulation of key activation markers on the B cell surface.

Table 1: Upregulation of Activation Markers on B Cells by Pam2CSK4 Co-stimulation
Co-stimulusMarker UpregulatedObserved EffectReference
CD40CD80, CD86, CD40, MHC Class IISignificantly enhanced expression on resting B cells. nih.gov
CD86CD21/35, IgM, CD23Enhanced expression, leading to differentiation towards marginal zone precursors. plos.org
T cells (depoted with Pam2CSK4)MHC Class II, CD69Up to 19-fold increase in MHC II and 3.8-fold increase in CD69 expression on B cells in co-culture. frontiersin.org

Cytokine and Chemokine Induction in Mononuclear Cells (e.g., TNF-α, IL-6, IL-12, IL-1β, CXCL10, CCL5)

A hallmark of Pam2CSK4 activity is the induction of a wide array of pro-inflammatory cytokines and chemokines from various immune cells, particularly mononuclear cells. It is a well-documented inducer of Tumor Necrosis Factor-alpha (TNF-α) in human mononuclear cells. lifetechindia.com The spectrum of induced molecules is broad, encompassing key inflammatory mediators that recruit and activate other immune cells. researchgate.netresearchgate.net For instance, studies have shown that in response to bacterial pathogens, TLR2 activation leads to the secretion of TNF, IL-6, and IL-1β. ucl.ac.uknih.gov Furthermore, research has identified that Pam2CSK4 induces the production of chemokines such as CXCL10 and CCL5. researchgate.net In human monocytes, Pam2CSK4 stimulation was shown to upregulate mRNAs for TNFα, IL-8 (CXCL8), and CCL5. nih.gov

Modulation of Adaptive Immune System Components

Pam2CSK4's influence extends beyond the innate system, significantly shaping the nature and magnitude of the adaptive immune response.

T Lymphocyte Proliferation and Cytokine Production Profiles (e.g., IFN-γ, IL-2)

The effect of Pam2CSK4 on T lymphocytes is multifaceted, often depending on the specific T cell subset and the surrounding cellular context. While it can provide a co-stimulatory signal for T cell proliferation, its impact is sometimes modest compared to other TLR ligands. nih.gov However, Pam2CSK4 plays a crucial role in modulating the cytokine environment that directs T cell differentiation and function. B cells activated through Pam2CSK4 and CD40 signaling acquire an enhanced capacity to stimulate allogeneic CD4+ T cells, resulting in increased T cell proliferation and production of Interleukin-2 (IL-2) and IFN-γ. nih.govplos.org In other settings, co-culture of macrophages and T cells with Pam2CSK4 and an antigen led to enhanced production of IL-17A. plos.org In tumor models, Pam2CSK4 administration in conjunction with an antigen increased IFN-γ concentrations within the tumor, a response attributed to activated CD8+ T cells. nih.govfrontiersin.org

Table 2: T Cell Cytokine Production Influenced by Pam2CSK4
Experimental SystemCytokineObserved EffectReference
B cell/T cell co-cultureIL-2, IFN-γPam2CSK4-activated B cells enhanced T cell production of IL-2 and IFN-γ. nih.govplos.org
Macrophage/T cell co-cultureIL-17AEnhanced production in response to Pam2CSK4 and antigen. plos.org
Tumor modelIFN-γ, TNF-αIncreased intratumoral levels from CD8+ T cells with Pam2CSK4 and antigen treatment. nih.govfrontiersin.org

Skewing of Immune Responses Towards Th1 Polarization

The synthetic lipopeptide Pam2CSK4, a well-characterized agonist of Toll-like receptor 2/6 (TLR2/6), plays a significant role in directing the adaptive immune response, particularly in promoting a T helper 1 (Th1) polarized phenotype. This is crucial for cellular immunity against intracellular pathogens. Research indicates that when used as an adjuvant, Pam2CSK4 can significantly induce a Th1-biased immune response. nih.govfrontiersin.org For instance, in studies with a SARS-CoV-2 RBD-based nanoparticle vaccine, the inclusion of Pam2CSK4 as an adjuvant led to a notable Th1-biased reaction. frontiersin.org

The mechanism of Th1 polarization is complex and can be influenced by the route of administration. Studies have shown that intravenous administration of TLR2 agonists like Pam2CSK4, along with an antigen, promotes strong Th1 polarization. nih.govaai.org However, the outcome can be different with other routes; for example, cutaneous administration has been observed to inhibit the priming of Th1 responses. nih.govaai.org This inhibition was linked to the recruitment of CCR2+ monocytes to the draining lymph nodes. nih.gov

The skewing towards Th1 is not always absolute, and the broader context of the immune environment is important. While Pam2CSK4 stimulation can lead to the production of IL-12p40, a subunit of the key Th1-polarizing cytokine IL-12, it may also contribute to the differentiation of Th17 cells. plos.org This suggests that while Pam2CSK4 has a strong propensity to drive Th1 responses, other cytokine signals present can modulate the final T helper cell phenotype. The inhibition of Th1 priming by Pam2CSK4 under certain conditions, such as cutaneous immunization, does not appear to redirect the response towards Th2 or Th17 subsets. nih.gov

Influence on Memory T Cell and Follicular Helper T Cell Differentiation

Pam2CSK4 has demonstrated a significant capacity to enhance the differentiation of both memory T cells and follicular helper T (Tfh) cells, which are critical for long-term immunity and effective antibody responses. nih.govfrontiersin.org Upon antigen encounter, naive T cells differentiate into effector cells that fight the immediate infection and memory cells that provide lasting protection. frontiersin.org Pam2CSK4, when used as a vaccine adjuvant, has been shown to boost the development of antigen-stimulated CD4+ effector memory T cells (Tem), identified by a CD4+CD62L-CD44+ phenotype. frontiersin.org

Follicular helper T cells are a specialized subset of CD4+ T cells essential for the formation of germinal centers in secondary lymphoid organs, where B cells proliferate and differentiate into plasma cells and memory B cells. immunology.orgmdpi.com By providing co-stimulation and producing cytokines like IL-21, Tfh cells are pivotal for the generation of high-affinity, class-switched antibodies. immunology.org Research using a nanoparticle vaccine for SARS-CoV-2 found that the addition of Pam2CSK4 significantly increased the number of Tfh cells in the lymph nodes of immunized mice. frontiersin.org This enhancement of Tfh cell differentiation contributes to a more robust and durable humoral immune response. nih.govfrontiersin.org The upregulation of genes involved in cell migration, activation, and proliferation by Pam2CSK4 further supports its role in promoting potent and long-lasting immune protection through the induction of memory and Tfh cells. frontiersin.org

Broader Cellular Physiological Responses

Investigation of Platelet Aggregation and Adhesion Mechanisms

Pam2CSK4 has been identified as a potent activator of human platelets, inducing key functional responses such as aggregation and adhesion. nih.govnih.govfrontiersin.org This activation occurs through its interaction with the Toll-like receptor 2 (TLR2) expressed on platelets. nih.govnih.gov Studies have demonstrated that Pam2CSK4, in a concentration-dependent manner, promotes platelet granule secretion and the activation of integrin αIIbβ3, a crucial step for platelet aggregation. nih.govnih.govfrontiersin.org

The signaling pathway initiated by Pam2CSK4 in platelets involves the TLR2/Nuclear factor-κB (NF-κB) axis and Bruton's tyrosine kinase (BTK). nih.govnih.govmedchemexpress.com This cascade of events leads to platelet aggregation and also enhances platelet adhesion to surfaces like collagen. nih.govnih.govfrontiersin.org Interestingly, this TLR2-mediated signaling can cooperate with immunoreceptor tyrosine-based activation motif (ITAM)-mediated signaling pathways to further potentiate platelet activation. nih.govnih.govfrontiersin.org

Furthermore, Pam2CSK4-stimulated platelets exhibit increased adhesion to endothelial cells, such as human umbilical vein endothelial cells (HUVECs), under both static and physiological flow conditions. nih.govnih.govfrontiersin.org The presence of these activated platelets can also amplify inflammatory responses in the endothelial cells themselves. nih.govnih.govfrontiersin.org This functional role for platelet TLR2 signaling highlights a potential mechanism through which pathogens can trigger thrombo-inflammatory events. nih.govnih.gov

Response to Pam2CSK4Key MediatorsFunctional OutcomeReference
Platelet ActivationTLR2, NF-κB, BTKGranule secretion, Integrin αIIbβ3 activation nih.govnih.govfrontiersin.org
Platelet AggregationTLR2/NF-κB/BTK pathwayFormation of platelet aggregates nih.govnih.govmedchemexpress.com
Platelet AdhesionTLR2Increased adhesion to collagen and endothelial cells nih.govnih.govfrontiersin.org

Modulation of Neuroimmune Interactions and Serotonergic Responses

The interplay between the immune and nervous systems is a critical area of research, and Pam2CSK4 has been implicated in modulating these neuroimmune interactions, particularly concerning the serotonergic system. frontiersin.org Serotonin (B10506) (5-hydroxytryptamine or 5-HT) is a key neurotransmitter that also plays a role in immunity, with immune cells expressing serotonin receptors. frontiersin.orgresearchgate.net

Research has shown that TLR2 activation can influence the intestinal serotonergic system. researchgate.net Specifically, long-term exposure to Pam2CSK4 has been found to affect the uptake of 5-HT. researchgate.net This suggests that TLR2 signaling, initiated by ligands like Pam2CSK4, can modulate the activity of the serotonin transporter (SERT), which is crucial for regulating serotonin levels. researchgate.net Dysregulation of this system is linked to various gastrointestinal disorders. researchgate.net

Furthermore, there is evidence of crosstalk between TLR and serotonin signaling pathways in immune cells. In human monocyte-derived dendritic cells, specific activation of the 5-HT2B serotonin receptor was found to inhibit the pro-inflammatory cytokine and chemokine responses induced by TLR2 activation with Pam2CSK4. researchgate.net This indicates that serotonergic signaling can temper the innate immune response triggered by TLR2 agonists. Serotonin syndrome, a condition caused by excessive serotonergic activity in the nervous system, highlights the potent effects of modulating this system. cpn.or.krfda.gov The interaction between Pam2CSK4 and the serotonergic system underscores the complex connections between innate immunity and neurophysiology.

Impact on Host-Pathogen Interactions and Viral Replication Control

Host-pathogen interactions are the complex series of events that occur when a host encounters a microorganism, with the host's innate immune system providing the first line of defense. frontiersin.orgscitechnol.com Viruses, as obligate intracellular parasites, rely on host cell machinery for replication, making the initial interactions with host cells critical determinants of the infection's outcome. scitechnol.compei.de Pam2CSK4, by activating TLR2, can significantly influence these interactions and impact viral replication.

A key mechanism by which Pam2CSK4 can control viral interactions is by interfering with viral binding to host cells. For example, studies have shown that Pam2CSK4 can inhibit the interaction between the SARS-CoV-2 envelope (E) protein and TLR2. researchgate.net Since the E protein is implicated in multiple phases of the viral life cycle, including packaging and replication, disrupting its interaction with a host receptor represents a potential antiviral mechanism. researchgate.net

Moreover, the adjuvant properties of Pam2CSK4 contribute to viral control by enhancing adaptive immune responses. When included in a vaccine formulation, Pam2CSK4 promotes robust humoral and cellular immunity, including the generation of neutralizing antibodies and Th1-polarized T cells, which are essential for clearing viral infections. nih.gov The ability of Pam2CSK4 to upregulate genes involved in leukocyte activation and migration further contributes to a potent and long-lasting immune response against viral pathogens. frontiersin.org This dual role—both directly interfering with host-pathogen interactions and potently stimulating antiviral immunity—positions Pam2CSK4 as a significant compound in the context of viral infection control.

Research Methodologies and Experimental Models Employed

In Vitro Cellular Assay Systems

A cornerstone of research involving Pam2CSK4 Biotin (B1667282) is the use of cultured cell lines and primary cells. These in vitro models provide controlled environments to study specific cellular responses. Human embryonic kidney 293 (HEK293) cells are frequently used. rndsystems.com These cells are often transfected to express specific TLRs, such as human TLR2, enabling the study of receptor-specific signaling. rndsystems.comrsc.org Other commonly utilized cell lines include human monocytic cell lines like THP-1, which can differentiate into macrophage-like cells, and murine macrophage cell lines such as RAW 264.7.

A primary method to quantify the inflammatory response triggered by Pam2CSK4 Biotin is the measurement of secreted cytokines and chemokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to measure the concentration of specific proteins, such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1), in the cell culture supernatant following stimulation. rsc.orguni-regensburg.deresearchgate.net

For instance, studies have used ELISA to measure IL-8 secretion from HEK293 cells expressing human TLR2 after treatment with TLR ligands. rndsystems.com Similarly, the production of TNF-α and other pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) or bone marrow-derived dendritic cells (BMDCs) in response to this compound can be quantified to assess the compound's immunostimulatory activity. rsc.orgresearchgate.net Multiplex immunoassays, such as bead-based assays, offer the advantage of simultaneously measuring a panel of multiple cytokines and chemokines from a single small sample, providing a broader profile of the cellular response. soton.ac.uk

Table 1: Examples of Cytokine Secretion Assays with this compound

Cell TypeAssayCytokine/Chemokine MeasuredResearch Focus
HEK293-hTLR2ELISAIL-8Quantifying TLR2-mediated inflammatory response. rndsystems.com
Human PBMCsELISATNF-α, IL-6Investigating the enhancement of immune response. researchgate.net
Murine BMDCsELISATNF-α, MCP-1Assessing proinflammatory cytokine induction. rsc.org

To investigate the intracellular signaling pathways activated by this compound, researchers frequently employ reporter gene assays. These systems are designed to monitor the activity of key transcription factors, such as Nuclear Factor-kappa B (NF-κB), which is central to the inflammatory response. ibiantech.cominvivogen.com

A common approach involves using cell lines, like HEK-Blue™ TLR2 cells, that are stably transfected with a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. rsc.orgibiantech.com When this compound binds to and activates the TLR2/6 receptor on these cells, the resulting signaling cascade leads to the activation of NF-κB. The activated NF-κB then drives the expression and secretion of SEAP into the culture medium. ibiantech.com The amount of SEAP can be easily quantified using a colorimetric substrate, providing a direct measure of NF-κB activation. rsc.orgibiantech.com Dual reporter cell lines also exist, allowing for the simultaneous monitoring of multiple pathways, such as the NF-κB and interferon regulatory factor (IRF) pathways. invivogen.com

Table 2: Reporter Gene Assays for this compound-Induced Signaling

Cell LineReporter SystemTranscription Factor MonitoredDetection Method
HEK-Blue™ mTLR2/hTLR2NF-κB-inducible SEAPNF-κBColorimetric assay of SEAP activity in supernatant. rsc.org
THP1-Blue™ NF-kBNF-κB-inducible SEAPNF-κBColorimetric assay of SEAP activity in supernatant.
Jurkat-Dual™NF-κB-Lucia / IRF-SEAPNF-κB and IRFLuciferase and SEAP activity assays. invivogen.com

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. In the context of this compound research, it is used to assess changes in the expression of cell surface markers, which can indicate cellular activation or differentiation. For example, stimulation of immune cells with this compound can lead to the upregulation of co-stimulatory molecules like CD80 or CD86 on antigen-presenting cells.

Furthermore, flow cytometry can be adapted to detect cytokines that are retained within the cell. This is achieved by treating the cells with a protein transport inhibitor, such as Brefeldin A, which blocks the secretion of cytokines from the Golgi apparatus. glpbio.com This intracellular accumulation allows for subsequent staining with fluorescently-labeled antibodies against specific cytokines and analysis by flow cytometry, providing information on cytokine production at the single-cell level. glpbio.com

Assessing the effect of this compound on cell proliferation and viability is essential to distinguish between specific immunostimulatory effects and general cytotoxicity. Standard assays such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin (B115843) (e.g., alamarBlue) are employed. These assays measure the metabolic activity of the cells, which correlates with the number of viable, proliferating cells. Such methods are crucial to ensure that observed effects, like cytokine production, are not simply a consequence of altered cell numbers or cell death.

To understand the transcriptional changes induced by this compound, researchers analyze gene expression levels. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the expression of specific target genes, such as those encoding for cytokines, chemokines, or signaling molecules. ibiantech.com This provides a targeted view of the transcriptional response.

For a more comprehensive, unbiased analysis, RNA sequencing (RNA-seq) can be employed. This powerful technique allows for the profiling of the entire transcriptome, revealing all the genes that are upregulated or downregulated in response to this compound stimulation. This can help in identifying novel pathways and regulatory networks affected by TLR2/6 signaling.

Cell Proliferation and Viability Assays

Ex Vivo Tissue and Primary Cell Studies

To bridge the gap between in vitro cell lines and in vivo systems, ex vivo studies are conducted using primary cells or tissues isolated directly from an organism. A common model involves the use of peripheral blood mononuclear cells (PBMCs), which comprise a mix of lymphocytes and monocytes. researchgate.net Stimulating human PBMCs with this compound and measuring the resulting cytokine production provides insights into the integrated immune response of multiple primary cell types. researchgate.netresearchgate.net

Another important ex vivo model utilizes bone marrow-derived dendritic cells (BMDCs). rsc.org These primary antigen-presenting cells are critical for initiating adaptive immune responses. Studying their activation, maturation, and cytokine production in response to this compound offers valuable information on how this lipopeptide can shape downstream T-cell responses. These ex vivo experiments provide a more physiologically relevant context than immortalized cell lines while still allowing for controlled experimental conditions.

Isolation and Stimulation of Primary Macrophages and Mononuclear Cells

A fundamental approach to understanding the cellular effects of this compound involves the isolation and stimulation of primary immune cells. Peripheral blood mononuclear cells (PBMCs), which comprise lymphocytes and monocytes, are frequently isolated from whole blood using density gradient centrifugation over Ficoll-Paque. frontiersin.org Monocytes can be further purified and differentiated into macrophages. plos.orgnih.gov

In these primary cell cultures, this compound is used to stimulate TLR2/6 and initiate downstream signaling cascades. tocris.complos.org Researchers can then measure a variety of cellular responses, including the production and secretion of cytokines and chemokines. For instance, studies have shown that stimulation of human monocyte-derived macrophages with Pam2CSK4 induces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). plos.orgnih.gov The biotin tag on Pam2CSK4 allows for its use in various binding and detection assays, which can help in understanding the ligand-receptor interactions at the cellular level. frontiersin.org

Cell TypeStimulantMeasured ResponseReference
Human Monocyte-Derived MacrophagesPam2CSK4TNF-α, IL-8, CXCL10 secretion plos.org
Human Monocyte-Derived MacrophagesPam2CSK4IL-1β, TNFα, IL-6 expression nih.gov
Human Mononuclear CellsPam2CSK4TNF-α production tocris.com
Murine Splenic B cellsPam2CSK4Proliferation and activation tocris.com

Tissue Explant Cultures for Localized Immune Responses

To study immune responses in a more physiologically relevant context that preserves the tissue architecture, researchers employ tissue explant cultures. nih.gov This technique involves culturing small pieces of tissue ex vivo and allows for the investigation of localized immune responses to stimuli like this compound. nih.gov For example, intestinal or lung tissue explants can be used to model mucosal immunity. By adding this compound to the culture medium, scientists can observe the activation of resident immune cells within the tissue and the subsequent local inflammatory milieu. This method is particularly valuable for understanding how TLR2/6 activation by ligands such as Pam2CSK4 contributes to immune homeostasis and disease at specific anatomical sites. The biotin moiety can be used to visualize the distribution of the ligand within the tissue explant.

In Vivo Preclinical Animal Models

Murine Models for Studying Systemic and Local Immune Responses

Murine models are indispensable for examining the systemic and local effects of this compound in a whole-organism context. jax.orgtranscurebioservices.com Following administration of Pam2CSK4, researchers can analyze immune cell populations and cytokine profiles in various tissues and bodily fluids. nih.gov For instance, studies have shown that intranasal administration of Pam2CSK4 in mice can elicit a robust inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines. nih.gov The biotin tag on Pam2CSK4 can aid in pharmacokinetic and biodistribution studies, allowing researchers to track the compound's localization and clearance.

Application in Murine Tumor Models for Immunotherapy Efficacy

The immunostimulatory properties of Pam2CSK4 make it a candidate for use as a vaccine adjuvant or in combination with other cancer immunotherapies. frontiersin.org In murine tumor models, where mice are implanted with cancer cells, the efficacy of Pam2CSK4-based therapies can be evaluated. nih.govmiltenyibiotec.comcrownbio.com For example, Pam2CSK4 has been used as an adjuvant with a tumor-associated antigen in a cancer vaccine, leading to enhanced anti-tumor T-cell responses and tumor growth retardation. frontiersin.org However, some studies also indicate that TLR2 stimulation can have complex effects on the tumor microenvironment, sometimes promoting immunosuppressive cell types. frontiersin.orgnih.gov The biotinylated form of Pam2CSK4 can be used to investigate the specific cellular targets of the lipopeptide within the tumor and draining lymph nodes.

Advanced Biotin-Streptavidin-Based Analytical Techniques

The biotin tag on this compound is a key feature that enables its use in a variety of powerful analytical techniques that rely on the high-affinity interaction between biotin and streptavidin. bioradiations.com

Affinity Binding Assays (e.g., AlphaScreen, Surface Plasmon Resonance, BioLayer Interferometry)

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is used to study biomolecular interactions in a microplate format. pnas.orgpnas.orguu.nl In the context of this compound, streptavidin-coated donor beads can bind to the biotinylated lipopeptide. If an acceptor bead is coated with an antibody against TLR2, the binding of this compound to TLR2 will bring the donor and acceptor beads into close proximity, generating a luminescent signal. This technique has been used to measure the binding affinity of Pam2CSK4 to TLR2 and to screen for inhibitors that disrupt this interaction. pnas.orgpnas.orguu.nl

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions. bioradiations.comnih.govnih.gov In a typical setup, a sensor chip is coated with streptavidin, to which this compound is captured. bioradiations.com A solution containing the analyte, such as purified TLR2 protein, is then flowed over the chip surface. The binding of TLR2 to the immobilized this compound causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (KD). nih.govplos.org

Bio-Layer Interferometry (BLI): Similar to SPR, BLI is another label-free optical technique used to measure biomolecular interactions. protocols.iobiorxiv.orgcancer.gov In a BLI experiment, a biosensor tip coated with streptavidin is dipped into a solution containing this compound to immobilize it. cancer.gov2bind.com The tip is then moved into a solution with the analyte (e.g., TLR2). The binding of the analyte to the ligand on the sensor tip causes a shift in the interference pattern of light, which is measured in real-time to determine kinetic parameters. cancer.govescholarship.org

TechniquePrincipleApplication with this compoundReference
AlphaScreen Proximity-based luminescent assayMeasuring binding affinity to TLR2, screening for inhibitors pnas.orgpnas.orguu.nl
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingDetermining binding kinetics and affinity to TLR2 bioradiations.comnih.govnih.govplos.org
Bio-Layer Interferometry (BLI) Change in light interference pattern upon bindingReal-time analysis of binding to TLR2 protocols.iobiorxiv.orgcancer.govescholarship.org

Immunodetection and Localization Techniques (e.g., Western Blot, Immunofluorescence Microscopy, Immunohistochemistry)

The biotin tag on this compound serves as a versatile handle for its detection and localization in various experimental contexts. This is achieved by leveraging the high-affinity interaction between biotin and streptavidin (or avidin), which can be conjugated to reporter molecules like enzymes or fluorophores.

In Western Blotting , this compound can be used to identify its binding partners from a mixture of proteins, such as a cell lysate, that has been separated by gel electrophoresis and transferred to a membrane. After incubating the membrane with this compound, the location of the bound lipopeptide, and thus its interacting protein (e.g., Toll-like Receptor 2), can be visualized by applying streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP). nih.gov The HRP enzyme reacts with a chemiluminescent substrate to produce light, which is captured on film or by a digital imager, revealing a band corresponding to the target protein. This method can confirm the binding of Pam2CSK4 to its receptor in protein extracts.

Immunofluorescence (IF) Microscopy allows for the visualization of this compound localization on or within cells. Cells are first incubated with this compound, allowing it to bind to its receptors on the cell surface. Following this, a fluorophore-conjugated streptavidin is added, which binds to the biotin tag. The fluorescent signal can then be observed using a fluorescence microscope, revealing the spatial distribution of the Pam2CSK4-receptor complexes. This technique is crucial for studying receptor clustering, internalization, and trafficking within subcellular compartments like endosomes. biorxiv.orguniversiteitleiden.nl

Immunohistochemistry (IHC) extends this principle to tissue sections, enabling the mapping of cells that can bind this compound within the complex architecture of a tissue. plos.org Tissue sections are incubated with this compound, followed by detection with an enzyme-conjugated streptavidin, typically using an avidin-biotin complex (ABC) method to amplify the signal. biorxiv.orgplos.org A chromogenic substrate is then added, which creates a colored precipitate at the site of the enzyme, allowing for visualization with a standard light microscope. This can reveal the specific cell types and locations within a tissue (e.g., myeloid and glial cells in the brain) that express functional TLR2. plos.org

Table 1: Application of this compound in Immunodetection Techniques
TechniquePrinciplePrimary ReagentDetection ReagentTypical FindingReference
Western BlotDetection of Pam2CSK4-binding proteins in a separated lysate.This compoundStreptavidin-HRPA band at the molecular weight of TLR2, confirming interaction. nih.gov
Immunofluorescence (IF)Visualization of Pam2CSK4 binding on or in cells.This compoundStreptavidin-Fluorophore (e.g., FITC, Alexa Fluor 488)Fluorescent signal on the plasma membrane of immune cells. biorxiv.orguniversiteitleiden.nl
Immunohistochemistry (IHC)Localization of Pam2CSK4-binding cells in tissue sections.This compoundStreptavidin-HRP with Avidin-Biotin Complex (ABC) amplificationStaining of specific immune cell populations within a tissue sample. plos.org

Cell Sorting and Labeling for Phenotypic and Functional Characterization (e.g., Fluorescence-Activated Cell Sorting)

This compound is a valuable tool for identifying, labeling, and isolating specific cell populations based on their expression of TLR2/TLR6. This is particularly useful for characterizing the phenotype and function of cells that respond to this specific pathogen-associated molecular pattern (PAMP).

The primary technique for this application is Fluorescence-Activated Cell Sorting (FACS) . antibodybeyond.com In a typical FACS protocol, a heterogeneous cell suspension (e.g., peripheral blood mononuclear cells or splenocytes) is incubated with this compound. plos.org The biotinylated lipopeptide binds to cells expressing its cognate receptors. To make these cells detectable by the flow cytometer, a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE or Streptavidin-APC) is added. thermofisher.com The cells are then passed single-file through the lasers of a FACS machine, which detects the fluorescence of each cell. Cells that are positive for the fluorescent signal can be electrostatically deflected and collected into a separate tube, resulting in a highly pure population of Pam2CSK4-binding cells. antibodybeyond.com

These sorted cells can then be used in downstream applications, such as cell culture, gene expression analysis, or functional assays, to understand the specific roles of the TLR2/6-bearing population. A related, simpler method for cell isolation involves magnetic-activated cell sorting (MACS). t-takaya.net In this approach, instead of a fluorophore, streptavidin is conjugated to magnetic microbeads. miltenyibiotec.com After incubation, the cell suspension is passed through a column placed in a strong magnetic field, which retains the magnetically labeled cells. t-takaya.netmiltenyibiotec.com

Table 2: Hypothetical FACS Panel for Isolating Pam2CSK4-Binding Monocytes
MarkerFluorochromePurposeReference
This compound + StreptavidinAPCTo identify cells binding the TLR2/6 agonist. antibodybeyond.comthermofisher.com
Anti-CD14FITCTo identify monocytes. nih.gov
Anti-CD3PETo exclude T cells from the analysis. soton.ac.uk
Viability Dyee.g., 7-AADTo exclude dead cells from the analysis. soton.ac.uk

Biomolecule Capture and Purification Strategies

The robust and specific interaction between biotin and streptavidin makes this compound an excellent "bait" for capturing and purifying its binding partners from complex biological samples. thermofisher.com This affinity purification strategy is fundamental for identifying the components of the TLR2/TLR6 receptor complex and associated signaling molecules.

The most common application is a pull-down assay . researchgate.net In this method, streptavidin is first immobilized onto a solid support, such as agarose (B213101) or magnetic beads. miltenyibiotec.combiorxiv.org These streptavidin-coated beads are then incubated with this compound, which binds tightly to the streptavidin, effectively creating a Pam2CSK4-functionalized affinity matrix. biorxiv.org

This "baited" matrix is then incubated with a cell lysate or protein extract. Proteins that directly or indirectly interact with Pam2CSK4, primarily the TLR2/TLR6 heterodimer and its co-receptors like CD36, will bind to the immobilized lipopeptide. nih.gov After an incubation period, the beads are washed several times to remove non-specifically bound proteins. researchgate.net Finally, the captured proteins are eluted from the beads, often by boiling in a denaturing sample buffer. These eluted proteins can then be identified using techniques like Western blotting or, more comprehensively, by mass spectrometry for proteomic analysis of the entire interacting complex. nih.gov This strategy has been instrumental in dissecting the molecular machinery involved in TLR2 signaling.

Table 3: Potential Proteins Captured in a Pull-Down Assay Using this compound
Protein NameFunctionInteraction TypeReference
Toll-like Receptor 2 (TLR2)Primary receptor for diacylated lipopeptides.Direct universiteitleiden.nlnih.gov
Toll-like Receptor 6 (TLR6)Co-receptor forming a heterodimer with TLR2.Direct (as part of TLR2/6 complex) universiteitleiden.nlnih.gov
CD36Co-receptor that facilitates TLR2/6 signaling.Indirect (part of receptor complex) nih.gov
MyD88Cytoplasmic adaptor protein crucial for TLR signaling.Indirect (part of signaling complex) nih.gov

Compound and Protein List

NameType
This compoundBiotinylated Synthetic Lipopeptide
Pam2CSK4Synthetic Lipopeptide
Pam3CSK4Synthetic Lipopeptide
Toll-like Receptor 1 (TLR1)Protein
Toll-like Receptor 2 (TLR2)Protein
Toll-like Receptor 6 (TLR6)Protein
StreptavidinProtein
Avidin (B1170675)Protein
Horseradish Peroxidase (HRP)Protein (Enzyme)
CD14Protein
CD3Protein
CD36Protein
MyD88Protein

Applications in Immunological Research and Vaccine Development

Efficacy as a Vaccine Adjuvant in Preclinical Studies

The primary application of Pam2CSK4 in vaccine research is as an adjuvant, a substance that enhances the body's immune response to an antigen. Preclinical studies have consistently demonstrated its effectiveness in boosting both humoral and cellular immunity.

Humoral immunity, mediated by antibodies, is a critical defense mechanism against many pathogens. Pam2CSK4 has been shown to be a powerful enhancer of this arm of the immune system. In preclinical studies involving a nanoparticle vaccine for SARS-CoV-2, Pam2CSK4 was identified as the most effective among various Toll-like receptor agonists at increasing the titers of antigen-specific neutralizing antibodies. frontiersin.orgnih.gov This adjuvanted vaccine not only induced higher levels of antibodies but also improved the durability of the humoral response, suggesting long-lasting protection. frontiersin.orgnih.gov

Research involving peptide amphiphile micelle (PAM) vaccines for influenza has further corroborated these findings. The inclusion of Pam2CSK4 in the vaccine formulation was a primary driver for increased IgG antibody titers against the influenza M2 protein. mdpi.com Similarly, when tested with an M2e-derived peptide antigen, formulations containing Pam2CSK4 elicited strong IgG titers, particularly after a prime-boost regimen. nih.gov

Vaccine PlatformAntigenKey Finding with Pam2CSK4 AdjuvantReference
Nanoparticle VaccineSARS-CoV-2 RBDSignificantly increased titers and durability of neutralizing antibodies compared to other TLR agonists. frontiersin.orgnih.gov
Peptide Amphiphile Micelle (PAM)Influenza M2eAdjuvant presence was the most influential factor for high M2-specific IgG titers. mdpi.com
Peptidyl & Peptide Amphiphile MicellesInfluenza M22–16Prime-boost responses were primarily driven by co-delivery with Pam2CSK4, resulting in the highest IgG1 titers. nih.gov

Cellular immunity, involving T cells, is essential for clearing virally infected cells and for orchestrating a comprehensive immune response. Pam2CSK4 is a potent stimulator of this branch of immunity. In the context of a SARS-CoV-2 nanoparticle vaccine, the addition of Pam2CSK4 induced a significant Th1-biased immune response. frontiersin.orgnih.gov A Th1 bias is often associated with effective antiviral immunity. The adjuvant was also found to upregulate genes involved in the activation and proliferation of leukocytes. frontiersin.orgnih.gov

A successful vaccine must not only generate a strong initial response but also establish long-term immunological memory. Pam2CSK4 has demonstrated a significant influence on the formation of memory T cells. Studies with the SARS-CoV-2 nanoparticle vaccine revealed that Pam2CSK4 enhanced the differentiation of both memory T cells and follicular helper T (Tfh) cells. frontiersin.orgnih.gov Tfh cells are specialized T cells that play a critical role in helping B cells produce high-affinity antibodies and form memory B cells within germinal centers. frontiersin.org The ability of Pam2CSK4 to induce more memory T cells and Tfh cells is a key factor in its capacity to confer long-term immune protection. frontiersin.org

Potentiation of Cellular Immune Responses to Antigens

Strategies for Antigen Delivery and Immune Cell Targeting

Beyond its direct adjuvant effects, the lipopeptide nature of Pam2CSK4 Biotin (B1667282) lends itself to innovative strategies for delivering antigens and targeting immune cells, thereby enhancing immunostimulation through advanced formulation techniques.

Peptide amphiphile micelles (PAMs) are self-assembling nanostructures that can be used as vaccine delivery vehicles. bioline.ru The modularity of PAMs allows for the co-delivery of an antigen and an adjuvant like Pam2CSK4 within a single construct. bioline.ru This co-localization can significantly enhance vaccine immunogenicity.

Research has shown that incorporating Pam2CSK4 into PAMs is a highly effective strategy for boosting immune responses. nih.gov For instance, M2e-based influenza PAM vaccines co-delivered with Pam2CSK4 induced superior antibody responses. nih.gov The method of incorporation matters; studies have explored simple co-delivery, where the adjuvant is mixed with the antigen-containing micelles, as well as "adjuvant templating," where a molecule that mimics the adjuvant's structure (Pam2CS) is directly synthesized as part of the peptide amphiphile itself. bioline.rumdpi.com This templated approach was shown to be immunogenic, capable of activating bone marrow-derived dendritic cells (BMDCs) by upregulating maturation markers like CD40 and MHC-II and stimulating the secretion of pro-inflammatory cytokines. mdpi.com

PAM Formulation StrategyDescriptionObserved Immunological EffectReference
Co-deliveryPam2CSK4 is mixed with pre-formed antigen-bearing micelles.Significantly increased IgG titers after prime-boost vaccination. nih.govbiorxiv.org
Adjuvant TemplatingThe adjuvant moiety (Pam2CS) is synthesized as the hydrophobic tail of the peptide amphiphile.Resulting micelles directly activate dendritic cells, increasing expression of CD40 and secretion of TNF-α. mdpi.com

A novel application for lipidated molecules like Pam2CSK4 Biotin is the direct engineering of immune cell surfaces. This technique, known as "depoting," leverages the lipid portion of the molecule to insert and anchor it into the plasma membrane of a target cell. frontiersin.orgnih.gov

By incubating immune cells with Pam2CSK4, the immunostimulatory ligand becomes displayed on the cell surface, providing localized and sustained activation signals. frontiersin.org Preclinical research has demonstrated that depoting Pam2CSK4 onto polyclonal T cells enhances their proliferation when stimulated. frontiersin.orgnih.gov This method of lipid-mediated insertion provides a powerful platform for engineering cell-based therapies, effectively turning the cells themselves into immunostimulatory agents that can complement other therapeutic approaches. frontiersin.org

Direct Conjugation to Antigens for Targeted Delivery

The covalent attachment of adjuvants directly to antigens represents a sophisticated strategy to augment vaccine efficacy. This approach ensures the simultaneous delivery of both the antigen and the immunostimulatory signal to the same antigen-presenting cell (APC), such as a dendritic cell (DC). nih.gov This co-localization is critical for maximizing the generation of a robust and antigen-specific immune response while minimizing wasted, non-specific inflammation. nih.gov The biotin moiety of this compound serves as a versatile chemical handle for achieving this conjugation.

The high-affinity, specific interaction between biotin and streptavidin can be exploited to link this compound to biotinylated antigens or antigen-delivery platforms. For instance, the "Addvax" platform utilizes an avidin-binding domain expressed on the surface of outer membrane vesicles (OMVs), allowing any biotinylated compound, including this compound, to be conjugated to the OMV surface which may also carry antigens. frontiersin.org This method facilitates the decoration of nanoparticles with a diverse array of molecules. frontiersin.org

The fundamental advantage of direct conjugation is the targeted delivery of the TLR2/6 agonist activity of Pam2CSK4 along with the antigen. This targeted approach has been shown to significantly increase antigen uptake, processing, and presentation by APCs. nih.govnih.gov Studies involving other conjugated TLR2 agonists, such as Pam3CSK4, have demonstrated that this strategy leads to the upregulation of co-stimulatory molecules like CD80 and CD86 and MHC-II on dendritic cells, which is essential for T-cell activation. nih.gov By ensuring the antigen and adjuvant are processed by the same cell, the resulting immune response is more potent and highly directed against the specific antigen. nih.gov

Comparative Studies with Other Pattern Recognition Receptor Agonists for Adjuvant Selection

The selection of an adjuvant is a critical step in vaccine design, as different pattern recognition receptor (PRR) agonists can induce distinct types of immune responses. Pam2CSK4, a synthetic TLR2/6 agonist, is often evaluated in comparative studies against other PRR agonists to determine the optimal adjuvant for a specific application. These studies typically compare its ability to stimulate humoral (antibody-based) and cellular (T-cell-based) immunity.

Pam2CSK4 is known to predominantly induce a Th2-biased humoral immune response. plos.orgfrontiersin.org This contrasts with agonists for other PRRs, such as TLR3 (e.g., Poly(I:C)), TLR4 (e.g., MPLA), and TLR7/8 (e.g., imiquimod), which are often associated with Th1-dominant responses. plos.org The type of T-helper cell response is crucial; Th1 responses are generally more effective against intracellular pathogens, while Th2 responses are important for combating extracellular pathogens.

Research has shown that combining PRR agonists can lead to synergistic effects. A study on an inactivated H9N2 avian influenza virus (AIV) vaccine in ducks found that a combination of Pam2CSK4 (TLR2), Poly(I:C) (TLR3), and imiquimod (B1671794) (TLR7) produced a stronger enhancement of immune responses compared to other combinations or individual TLR ligands. plos.org This combination significantly increased the levels of Th1 and Th2 cytokines and resulted in the highest hemagglutination inhibition (HI) antibody titers. plos.org Conversely, Pam2CSK4 used alone or only with imiquimod showed no significant enhancement of Th1 cytokines or antibody titers in the duck model, highlighting the power of synergistic combinations. plos.org

In other comparative research, novel synthetic lipopeptides designed as TLR2 agonists were evaluated against Pam2CSK4. frontiersin.org When used as a mucosal adjuvant for a SARS-CoV-2 recombinant receptor-binding domain (rRBD) antigen, a novel lipopeptide, LP2-2, was found to be more potent than Pam2CSK4 in inducing specific IgG and IgA antibodies and significantly increased the levels of neutralizing antibodies in sera and respiratory mucosa. frontiersin.org This indicates that while Pam2CSK4 is a potent TLR2 agonist, further structural modifications can yield even more effective adjuvants. frontiersin.org

Similarly, studies with chimeric adjuvants, which are single molecules that can activate multiple PRRs, have been compared to simple mixtures. For example, CL413, a dual TLR2/TLR7 agonist, was evaluated against a mixture of single PRR agonists for a respiratory syncytial virus (RSV) vaccine. frontiersin.org The use of such dual-agonist molecules ensures that two distinct PRR pathways are activated within the same cell, which can alter the resulting immune response in a beneficial way. frontiersin.org

The table below summarizes findings from various studies comparing Pam2CSK4 with other PRR agonists.

Interactive Data Table: Comparative Adjuvant Studies Involving Pam2CSK4

Agonist(s) PRR Target(s) Antigen / Model Key Comparative Findings Reference(s)
Pam2CSK4 TLR2/6 H9N2 Avian Influenza Virus (AIV) Alone, showed no significant enhancement of Th1 cytokines or antibody titers in ducks. plos.org
Poly(I:C) TLR3 H9N2 AIV Effective at enhancing systemic antibody-mediated immune responses in ducks. plos.org
Imiquimod TLR7 H9N2 AIV Used in combination to evaluate synergistic effects. plos.org
Pam2CSK4 + Poly(I:C) + Imiquimod TLR2/6, TLR3, TLR7 H9N2 AIV Showed the strongest synergistic enhancement of immune response, including HI titers and Th1/Th2 cytokines, compared to other combinations. plos.org
Pam2CSK4 TLR2/6 Ovalbumin (OVA) Induced a strong Th2-biased humoral immune response. plos.org
MPLA (Monophosphoryl lipid A) TLR4 Ovalbumin (OVA) Caused predominantly Th1 response stimulation. plos.org
MDP (Muramyl dipeptide) NOD2 Ovalbumin (OVA) Evaluated in combination with a TLR4 agonist. plos.org
Pam2CSK4 TLR2/6 SARS-CoV-2 rRBD Induced significant specific serum and mucosal IgG and IgA, but was outperformed by novel lipopeptides. frontiersin.org
LP1-34, LP2-2 (Novel Lipopeptides) TLR2 SARS-CoV-2 rRBD Showed stronger TLR2 agonistic activity and induced higher levels of neutralizing antibodies than Pam2CSK4. frontiersin.org
Diprovocim TLR2 Ovalbumin (OVA) Showed superior potency in activating dendritic cells and enhancing both humoral and cellular immunity compared to Pam2CSK4. nih.gov
CL413 TLR2/TLR7 Respiratory Syncytial Virus (RSV) VLPs As a chimeric adjuvant, induced robust nasal IgA responses not seen with mixtures of single agonists. frontiersin.org

Future Directions and Emerging Research Avenues

Development of Highly Selective TLR2 Heterodimer Agonists

While Pam2CSK4 preferentially activates the TLR2/TLR6 heterodimer, the development of agonists with even greater selectivity is a significant area of future research. The ability to exclusively target either the TLR2/TLR6 or the TLR2/TLR1 complex would allow for a more precise dissection of their distinct signaling pathways and downstream immunological consequences. invivogen.com

Structural studies have provided a basis for this endeavor. The crystal structures of TLR2 in complex with TLR1 and TLR6, bound to their respective ligands Pam3CSK4 and Pam2CSK4, have revealed key differences in their ligand-binding pockets. nih.govfrontiersin.org Specifically, two phenylalanine residues in TLR6 block its lipid-binding channel, making it shorter than that of TLR1 and conferring selectivity for diacylated lipopeptides like Pam2CSK4. nih.govfrontiersin.org Conversely, the triacylated lipopeptide Pam3CSK4 bridges the TLR2/TLR1 heterodimer by inserting its three lipid chains into both TLR1 and TLR2. nih.gov

Future research will likely focus on designing novel synthetic lipopeptides that exploit these structural nuances to achieve higher heterodimer specificity. This could involve modifying the lipid chains or the peptide backbone of Pam2CSK4 to enhance its interaction with TLR6 while minimizing any residual affinity for TLR1. The biotin (B1667282) tag on Pam2CSK4 can be instrumental in these studies, facilitating the screening and characterization of new agonist candidates through binding assays.

Integration into Novel Immunotherapeutic Regimens

Pam2CSK4 is being actively investigated as a potent adjuvant in vaccine formulations and as a component of cancer immunotherapies. researchgate.netfrontiersin.org Its ability to stimulate antigen-presenting cells (APCs) makes it a promising candidate for enhancing the efficacy of vaccines against a variety of pathogens and cancers. frontiersin.org

Future research in this area will likely explore the synergistic effects of Pam2CSK4 with other immunomodulators. For instance, studies have already investigated its use in combination with other TLR agonists, such as the TLR9 agonist CpG oligodeoxynucleotide, to create more potent, multi-pronged immune responses. jci.org The biotinylated form of Pam2CSK4 is particularly useful for developing targeted immunotherapies. The biotin moiety can be used to conjugate Pam2CSK4 to tumor-specific antibodies or other targeting molecules, thereby delivering the immunostimulatory signal directly to the tumor microenvironment. google.com This targeted approach aims to maximize anti-tumor immunity while minimizing systemic side effects.

Research has also shown that while Pam2CSK4 can induce anti-tumor CTL responses, it may also enhance the immunosuppressive activity of monocytic myeloid-derived suppressor cells (M-MDSCs). nih.gov Therefore, a critical avenue of future investigation will be to devise strategies to counteract this effect, potentially by combining Pam2CSK4-based therapies with inhibitors of MDSC function. nih.gov

Research AreaFocus of Pam2CSK4 Biotin ApplicationPotential Outcome
Vaccine Adjuvants Enhancing antigen-specific immune responses.More effective vaccines against infectious diseases and cancer. frontiersin.orgescholarship.orgnih.gov
Cancer Immunotherapy Stimulating anti-tumor immunity, often in combination with other agents.Improved tumor regression and patient outcomes. researchgate.netnih.govfrontiersin.org
Targeted Immunotherapy Conjugation to targeting moieties for site-specific immune activation.Increased therapeutic efficacy and reduced systemic toxicity. google.com

Advanced Structural and Biophysical Characterization of Receptor-Ligand Complexes

Detailed structural and biophysical studies of the interaction between Pam2CSK4 and the TLR2/TLR6 heterodimer are crucial for a deeper understanding of its mechanism of action. While crystal structures of the complex exist, further research using advanced techniques can provide more dynamic and nuanced insights. nih.govfrontiersin.org

Future studies may employ techniques like cryo-electron microscopy (cryo-EM) to visualize the full-length receptor complex in a more native membrane environment. This could reveal conformational changes and protein-protein interactions that are not fully captured in crystal structures of the ectodomains alone.

Biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used with this compound to precisely quantify the binding kinetics and thermodynamics of the ligand-receptor interaction. The biotin tag allows for controlled immobilization of the ligand, facilitating these measurements. Such data is invaluable for the rational design of new agonists and antagonists with tailored affinities and signaling properties.

TechniqueResearch GoalInformation Gained
X-ray Crystallography Determine the static, high-resolution 3D structure of the Pam2CSK4-TLR2/TLR6 complex.Precise atomic coordinates, identification of key binding residues. nih.govcore.ac.uk
Cryo-Electron Microscopy (Cryo-EM) Visualize the full-length receptor complex in a near-native state.Understanding of conformational dynamics and interactions within the cell membrane.
Surface Plasmon Resonance (SPR) Measure the kinetics of binding and dissociation (on- and off-rates).Quantitative data on binding affinity and stability of the complex.
Isothermal Titration Calorimetry (ITC) Determine the thermodynamic parameters of binding (enthalpy, entropy).Insights into the driving forces of the interaction.

Design of Targeted Research Probes for In Vivo Imaging and Cellular Tracking

The biotin tag on Pam2CSK4 makes it an ideal building block for the creation of sophisticated research probes for in vivo imaging and cellular tracking. frontiersin.org By conjugating streptavidin-linked imaging agents, such as fluorescent dyes or radionuclides, to this compound, researchers can visualize the biodistribution of the ligand and track the migration of immune cells that have been activated by it. researchgate.net

This technology can be applied to study the dynamics of immune responses in real-time within a living organism. For example, it could be used to monitor the recruitment of TLR2/TLR6-expressing cells to sites of infection or to tumors following administration of a Pam2CSK4-based therapeutic.

Furthermore, this compound can be used to isolate and study specific cell populations that respond to TLR2/TLR6 stimulation. By using streptavidin-coated magnetic beads or flow cytometry cell sorting, researchers can enrich for cells that have bound the biotinylated ligand, allowing for detailed downstream analysis of their gene expression profiles and functional characteristics. frontiersin.org This approach is critical for identifying the specific cell types involved in the immune responses mediated by Pam2CSK4 and for understanding the heterogeneity of these responses.

Q & A

Q. How can researchers ensure reproducibility when sharing this compound protocols?

  • Methodological Answer : Adhere to FAIR principles: Provide raw data (e.g., flow cytometry .fcs files, MS spectra) in public repositories. Detail solvent preparation, storage conditions (−80°C, lyophilized), and equipment calibration in supplementary methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.